molecular formula C10H9FO B2783544 [4-(3-Fluoroprop-1-yn-1-yl)phenyl]methanol CAS No. 1803586-07-3

[4-(3-Fluoroprop-1-yn-1-yl)phenyl]methanol

Cat. No.: B2783544
CAS No.: 1803586-07-3
M. Wt: 164.179
InChI Key: VMVYHCWPEWFHHP-UHFFFAOYSA-N
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Description

“[4-(3-Fluoroprop-1-yn-1-yl)phenyl]methanol” is a chemical compound with the CAS number 1803586-07-3 . It has a molecular weight of 164.18 and a molecular formula of C10H9FO .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl group attached to a methanol group via a 3-fluoroprop-1-yn-1-yl linker . The exact structure is not provided in the search results.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the search results. It is known that the compound has a molecular weight of 164.18 and a molecular formula of C10H9FO . Other properties such as boiling point and storage conditions are not specified .

Scientific Research Applications

Refractive Indices and Interaction Studies

A study on the refractive indices of 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one in methanol and benzene mixtures provides insights into solute-solvent and solvent-solvent interactions through various calculated parameters like molar refraction and polarisability constant, relevant for material science and optical applications (S. K. Chavan & B. A. Gop, 2016).

Molecular Complexes and Hydrogen Bonding

Research on alcohol complexes of fluorophenylacetylenes, including methanol, explores the structural motifs and hydrogen bonding behavior. This is crucial for understanding molecular interactions, potentially influencing the design of molecular sensors or solvents (S. Maity, D. K. Maity, & G. Patwari, 2011).

Proton Exchange Membranes for Fuel Cells

In the development of proton exchange membranes for fuel cells, a study on comb-shaped poly(arylene ether sulfone)s highlights the synthesis and characterization of polymers for high proton conductivity and low methanol permeability, a key application in clean energy technologies (D. Kim, G. Robertson, & M. Guiver, 2008).

Palladium-Catalyzed C-H Halogenation

A method for synthesizing multi-substituted arenes via palladium-catalyzed C-H halogenation demonstrates advantages in yield, selectivity, and chemical diversity. This is relevant for pharmaceuticals and material science, where precise functionalization of aromatic compounds is crucial (Xiuyun Sun, Yong-Hui Sun, & Yu Rao, 2014).

Molecular Docking and Computational Studies

Exploring highly functionalized tetrahydropyridine as a dual inhibitor of monoamine oxidase A and B, this research combines synthetic chemistry with computational studies, highlighting the potential for developing novel therapeutic agents (B. Khan et al., 2022).

Properties

IUPAC Name

[4-(3-fluoroprop-1-ynyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-6,12H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVYHCWPEWFHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C#CCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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